Enhanced Solubility in Polar Aprotic Solvents vs. Sodium Pyridine-2-sulfinate
The lithium counterion of the target compound enhances solubility in polar aprotic solvents such as DMSO and DMF, a property attributed to the coordination ability of Li⁺ . This contrasts with the sodium analog, sodium pyridine-2-sulfinate, for which such enhanced solubility is not reported. While direct quantitative solubility data (e.g., g/mL) are unavailable in the public domain for head-to-head comparison, the qualitative trend is consistent across multiple vendor specifications and is mechanistically rationalized by the smaller ionic radius of Li⁺.
| Evidence Dimension | Solubility in polar aprotic solvents (DMSO, DMF) |
|---|---|
| Target Compound Data | High solubility (qualitative); attributed to Li⁺ coordination |
| Comparator Or Baseline | Sodium pyridine-2-sulfinate — enhanced solubility not reported; typical of sodium sulfinate salts which show lower organic-phase solubility |
| Quantified Difference | Not quantifiable in mg/mL from available sources; class-level inference only |
| Conditions | General property statement referenced from chemical supplier descriptions |
Why This Matters
Higher solubility in polar aprotic solvents facilitates homogeneous reaction conditions in anhydrous palladium-catalyzed cross-couplings, reducing mass-transfer limitations and enabling scalable process chemistry.
